[4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone
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Overview
Description
[4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone is a complex organic compound that features a benzimidazole moiety linked to a phenylmethanone group. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of [4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone typically involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound .
Chemical Reactions Analysis
[4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are possible due to the presence of the benzimidazole moiety.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The benzimidazole moiety is known for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It can be used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of [4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(4-((1H-benzo[d]imidazol-2-yl)thio)benzylidene)hydrazine-1-carbothioamide
- 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties. [4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-20(16-6-2-1-3-7-16)17-12-10-15(11-13-17)14-25-21-22-18-8-4-5-9-19(18)23-21/h1-13H,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBFPRUBDWDITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CSC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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